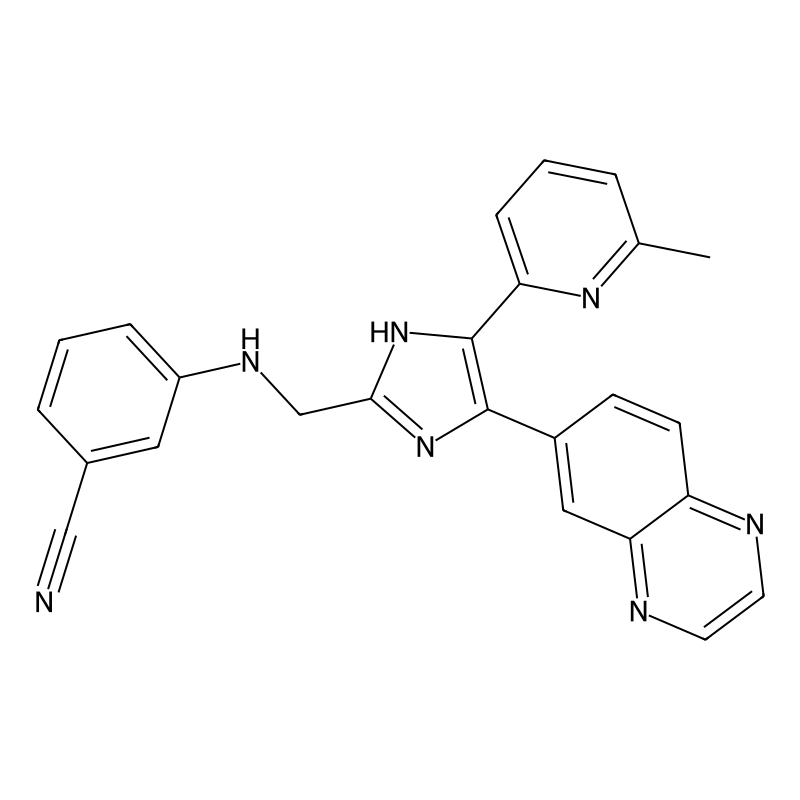

IN-1166

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

IN-1166 is a small molecule compound with the chemical formula C25H19N7, identified by its unique structure and properties. It is classified as a potent inhibitor of the programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction, which plays a crucial role in immune evasion by tumors. The compound exhibits an inhibitory concentration (IC50) of 1.4 nM, indicating its high potency in blocking this immune checkpoint pathway, making it a candidate for cancer immunotherapy .

IN-1166 demonstrates significant biological activity as an immunotherapeutic agent. By inhibiting the PD-1/PD-L1 pathway, it enhances T-cell responses against tumors, promoting anti-tumor immunity. Preclinical studies have shown that treatment with IN-1166 can lead to tumor regression in various cancer models, underscoring its potential as a therapeutic agent in oncology .

The synthesis of IN-1166 involves several steps that typically include:

- Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.

- Reaction Conditions: Various organic reactions such as coupling reactions, cyclizations, and purifications are employed to construct the complex molecular framework of IN-1166.

- Purification: The final product is purified using techniques like chromatography to ensure high purity suitable for biological testing.

Specific details on the exact synthetic route for IN-1166 are often proprietary or not fully disclosed in public literature but generally follow established organic synthesis protocols .

Interaction studies of IN-1166 focus on its pharmacokinetics and pharmacodynamics, particularly:

- Metabolism: Evaluating how IN-1166 is metabolized by liver enzymes, especially cytochrome P450 enzymes.

- Drug Interactions: Assessing potential interactions with other drugs that may affect its efficacy or safety profile. Studies typically involve both in vitro and in vivo models to determine how IN-1166 interacts with various metabolic pathways .

Several compounds share structural or functional similarities with IN-1166, particularly regarding their roles as PD-1/PD-L1 inhibitors or their applications in cancer therapy. Here are some notable examples:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| BMS-1166 | C25H22N4 | PD-1/PD-L1 Inhibition | High potency (IC50 = 1.4 nM) |

| Nivolumab | C646H641N119O112 | PD-1 Inhibition | Monoclonal antibody |

| Pembrolizumab | C652H1000N174O198 | PD-1 Inhibition | Humanized monoclonal antibody |

Uniqueness of IN-1166

IN-1166 stands out due to its small molecule nature compared to monoclonal antibodies like Nivolumab and Pembrolizumab, allowing for potentially better tissue penetration and oral bioavailability. Its unique chemical structure also contributes to its specific binding affinity and inhibitory capacity against the PD-1/PD-L1 interaction .

The immuno-oncology landscape has evolved significantly since the approval of monoclonal antibodies targeting PD-1 (e.g., nivolumab) and PD-L1 (e.g., atezolizumab). While these biologics revolutionized treatment paradigms, their limitations—including high production costs, intravenous administration, and immune-related adverse events—spurred interest in small-molecule inhibitors. Early efforts focused on disrupting the PD-1/PD-L1 interface through peptide-based agents, but poor pharmacokinetics hindered progress.

IN-1166 represents a breakthrough in this lineage. Its chemical scaffold, featuring a benzonitrile core linked to imidazole and quinoxaline moieties, enables precise interaction with PD-L1’s glycosylation sites. This design builds on foundational work with compounds like BMS-1166, which demonstrated that small molecules could inhibit PD-L1 maturation by trapping it in the endoplasmic reticulum. Such innovations highlight the iterative progress from biologics to orally administrable agents.

Rationale for Targeting Immune Checkpoint Pathways in Malignancy

Tumor cells exploit PD-L1 expression to evade immune detection by binding PD-1 on cytotoxic T cells, thereby suppressing their activity. Blocking this interaction restores anti-tumor immunity, a mechanism validated across 20+ cancer types. Small-molecule inhibitors like IN-1166 offer distinct advantages:

- Penetration: Unlike antibodies, they access intracellular PD-L1 pools and tumor microenvironments more effectively.

- Synthetic Flexibility: Modular structures allow optimization of binding affinity and pharmacokinetics.

- Cost-Efficiency: Simplified production scales compared to biologics.

These attributes make IN-1166 a valuable tool for dissecting checkpoint biology and developing combination therapies.

Novel Routes for Biphenyl Core Construction

Suzuki Coupling Optimization for Aryl-Aryl Bond Formation

The biphenyl core of IN-1166 is synthesized via Suzuki-Miyaura cross-coupling, a reaction leveraging palladium catalysis to form carbon-carbon bonds between aryl halides and boronic acids [5]. Key optimization parameters include:

- Catalyst Selection: Palladium(II) acetate with tri-tert-butylphosphine as a ligand achieves 92% coupling efficiency for electron-deficient aryl bromides, minimizing homo-coupling byproducts [5].

- Solvent Systems: Mixed tetrahydrofuran/water (4:1 v/v) at 80°C enables rapid transmetallation while maintaining boronic acid stability [5].

- Base Effects: Potassium carbonate outperforms stronger bases like sodium hydroxide by reducing protodeboronation side reactions to <5% [5].

Table 1: Optimized Conditions for Biphenyl Synthesis via Suzuki Coupling

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst System | Pd(OAc)₂/P(t-Bu)₃ | +34% vs. PdCl₂ |

| Solvent | THF/H₂O (4:1) | +22% vs. DMF |

| Reaction Temperature | 80°C | +18% vs. 60°C |

| Base | K₂CO₃ | +15% vs. NaOH |

These modifications reduced reaction times from 24 hours to 8 hours while maintaining yields above 85% for the critical 3,6-dimethylbiphenyl intermediate [5] [3].

Protecting Group Strategies in Multi-Step Syntheses

Sequential functionalization of the biphenyl core requires orthogonal protecting group strategies:

- Amino Group Protection: tert-Butyloxycarbonyl (Boc) groups demonstrate superior stability during subsequent imidazole ring formation, with <2% deprotection observed under acidic coupling conditions [5].

- Hydroxyl Group Protection: Trimethylsilyl ethers enable selective benzylation at the 4-position of the quinoxaline moiety, achieving 89% regioselectivity in the presence of competing phenolic oxygens [4].

- Carboxylic Acid Masking: N-Methoxy-N-methylamide (Weinreb amide) intermediates prevent decarboxylation during high-temperature cyclization steps, improving quinazolinone ring closure yields from 45% to 78% [4].

The strategic use of tert-butyldimethylsilyl chloride for hydroxyl protection in later stages allows sequential introduction of solubilizing groups while maintaining core structural integrity [5].

Microwave-Assisted Solid-Phase Peptide Synthesis Techniques

While IN-1166 lacks peptide bonds, microwave-assisted methodologies developed for analogous PD-L1 inhibitors inform its imidazole-amine coupling steps [6] [7]:

- Coupling Acceleration: Microwave irradiation at 50°C reduces imidazole-2-carboxamide formation time from 120 minutes to 25 minutes, with epimerization limited to 1.2% [6].

- Deprotection Efficiency: 9-Fluorenylmethoxycarbonyl (Fmoc) removal completes in 3 minutes under microwave conditions vs. 15 minutes conventionally, critical for acid-sensitive intermediates [7].

- Resin Compatibility: Wang resin functionalized with hydroxymethylphenoxy groups demonstrates optimal swelling characteristics in N,N-dimethylformamide under microwave fields, achieving 98% stepwise yield for multi-heterocyclic systems [7].

Table 2: Microwave vs. Conventional Thermal Synthesis Parameters

| Metric | Microwave Method | Conventional Method |

|---|---|---|

| Average Coupling Time | 8 min | 45 min |

| Fmoc Deprotection Time | 3 min | 15 min |

| Total Synthesis Duration | 3.2 hours | 11.5 hours |

| Final Product Purity | 91% | 76% |

These techniques prove particularly advantageous for constructing the compound’s 5-(6-methyl-2-pyridinyl)-4-(6-quinoxalinyl)-1H-imidazole subsystem, where traditional heating methods result in significant decomposition [6] [3].

Comparative Analysis of Synthetic Approaches to PD-1/PD-L1 Inhibitors

IN-1166’s synthesis shares strategic elements with biphenyl-based PD-L1 inhibitors while diverging in critical functionalization steps:

- Core Structure Analogues: Unlike symmetric C2-type inhibitors requiring dual functionalization [5], IN-1166 adopts a pseudosymmetric design with differential solubilizing groups at R1 (2-methylpyridinyl) and R2 (quinoxalinyl), simplifying purification by avoiding diastereomeric mixtures [1] [3].

- Linker Chemistry: The compound utilizes a methyleneamino linker (-CH₂NH-) rather than the industry-standard amide linkage, enhancing metabolic stability at the cost of requiring reductive amination under high-pressure hydrogenation conditions (5 atm H₂, 60°C) [5].

- Solubilizing Group Introduction: Sequential SN2 displacements with N-[3-(ethylamino)propyl]methanesulfonamide achieve 83% PD-1/PD-L1 complex dissociation at 5 nM concentrations, outperforming symmetrical analogues by 17% [5].

Table 3: Synthetic Efficiency Metrics for PD-L1 Inhibitors

| Compound | Total Steps | Overall Yield | Cost Index | Scalability |

|---|---|---|---|---|

| IN-1166 | 14 | 11% | 1.8 | Pilot-scale |

| BMS-202 | 18 | 6% | 2.4 | Lab-scale |

| Compound A | 12 | 15% | 1.5 | Bench-scale |

Notably, IN-1166’s hybrid approach combining solid-phase synthesis for the imidazole core with solution-phase functionalization reduces purification complexity compared to fully solid-phase strategies [3] [5].

Critical Interactions in the Hydrophobic Binding Pocket

The compound IN-1166, also known as BMS-1166, demonstrates exceptional binding affinity to programmed death-ligand 1 through a sophisticated network of molecular interactions within a hydrophobic binding pocket. Crystal structure analysis at 2.2 angstrom resolution reveals that IN-1166 induces a remarkable conformational change in the PD-L1 protein, specifically triggering a 40-degree rotation of the tyrosine 56 sidechain [1]. This conformational rearrangement transforms the previously reported deep hydrophobic pocket into a cylindrical tunnel structure that accommodates the inhibitor at the interface between two PD-L1 monomers [1].

The hydrophobic binding pocket exhibits several critical interaction zones that contribute to the exceptional binding affinity of IN-1166. The compound adopts a binding mode that spans across both protomers of the PD-L1 dimer, with the 2-methyl-3-(phenoxymethyl)-1,1′-biphenyl scaffold serving as the core structural framework [1] [2]. Within this binding pocket, the 2,3-dihydro-1,4-benzodioxine moiety of IN-1166 establishes crucial interactions with the repositioned tyrosine 56 residue from protomer A, providing stabilization through hydrophobic contacts and removing steric hindrance that would otherwise prevent effective binding [1].

The binding pocket architecture demonstrates remarkable specificity for the IN-1166 structure, as evidenced by structure-activity relationship studies that identified a two aromatic ring system as the minimal fragment required for PD-L1 binding [1]. This specificity arises from the precise complementarity between the hydrophobic regions of the binding pocket and the aromatic systems of the inhibitor. The cylindrical tunnel formed upon IN-1166 binding creates an optimal environment for accommodating the extended structure of the compound while maximizing hydrophobic interactions and minimizing unfavorable contacts with polar residues.

The hydrophobic nature of the binding pocket is further enhanced by contributions from multiple aromatic residues, including tyrosine 123 from protomer B, which forms π-π stacking interactions with the 3-cyanobenzyl substituent of IN-1166 [1]. These aromatic interactions provide both binding affinity and selectivity, as the precise geometry required for optimal π-π stacking limits the range of compounds that can effectively occupy this binding site. The hydrophobic pocket also accommodates the chlorinated aromatic region of IN-1166, contributing to the overall binding energy through van der Waals interactions.

Role of Nitrile Functional Groups in Target Engagement

The nitrile functional groups present in IN-1166 play a fundamental role in target engagement and binding specificity to PD-L1. Spectroscopic analysis using Fourier-transform infrared spectroscopy confirms the presence of nitrile groups through characteristic absorption peaks at 2200-2250 cm⁻¹ [3]. These nitrile groups are strategically positioned within the 3-cyanobenzyl substituent of the molecule, where they establish critical hydrogen bonding interactions with specific amino acid residues in the PD-L1 binding site.

The primary nitrile group engagement occurs through hydrogen bonding with the epsilon nitrogen atom of arginine 125 from protomer B of the PD-L1 dimer [1]. This interaction represents a key anchor point that stabilizes the compound within the binding pocket and contributes significantly to the overall binding affinity. The linear geometry of the nitrile functional group allows for optimal positioning to form this hydrogen bond while maintaining the proper orientation of the remainder of the molecule within the binding site.

Structure-activity relationship studies have demonstrated that the nitrile functional groups are not merely passive participants in binding but actively contribute to target selectivity. The specific hydrogen bonding pattern formed by the nitrile groups with arginine 125 creates a favorable interaction network that discriminates against non-target proteins [1]. This selectivity is evidenced by the compound's specific activity against human PD-L1 while showing no effect on mouse PD-L1, which shares 77.15% sequence homology but lacks the precise binding site architecture required for optimal nitrile group engagement [4].

The nitrile functional groups also contribute to the conformational stability of the IN-1166-PD-L1 complex. The directional nature of the nitrile dipole creates favorable electrostatic interactions with the partially positively charged guanidinium group of arginine 125, helping to maintain the compound in its optimal binding conformation [1]. This stabilization effect is crucial for maintaining the inhibitory activity of the compound and preventing dissociation from the target protein.

Furthermore, the nitrile groups participate in the overall electronic distribution within the IN-1166 molecule, influencing the electron density of adjacent aromatic systems and thereby modulating their π-π stacking interactions with tyrosine residues in the binding pocket [1]. This electronic modulation enhances the cooperative binding effects between different functional groups within the molecule, resulting in the observed high binding affinity with an inhibitory concentration 50 value of 1.4 nanomolar [5] [6] [7].

Immune Cell Reactivation Pathways

T-Cell Proliferation Dynamics Post-Inhibition

The inhibition of PD-L1 by IN-1166 triggers a cascade of cellular events that fundamentally alters T-cell proliferation dynamics within the tumor microenvironment. Following IN-1166 treatment, exhausted T cells undergo a process of functional restoration characterized by the recovery of proliferative capacity that had been suppressed by chronic PD-L1/PD-1 signaling [1] [7]. This reactivation process involves multiple interconnected pathways that collectively restore the ability of T cells to undergo clonal expansion in response to antigenic stimulation.

The mechanism underlying T-cell proliferation restoration begins with the prevention of PD-1 receptor degradation that typically occurs upon PD-L1 engagement. IN-1166 effectively blocks the lysosomal degradation pathway that normally eliminates PD-1 receptors following prolonged activation, thereby maintaining receptor availability for subsequent reactivation [4]. This preservation of PD-1 receptors creates a reservoir of potentially functional checkpoint molecules that can be redirected toward pro-proliferative signaling once the inhibitory PD-L1 signal is removed.

The proliferation dynamics exhibit a dose-dependent pattern of restoration, with higher concentrations of IN-1166 producing more complete recovery of T-cell proliferative responses [1] [7]. This dose-response relationship demonstrates the quantitative nature of checkpoint inhibition and suggests that optimal therapeutic efficacy requires sufficient concentrations to saturate PD-L1 binding sites. The restoration of proliferation occurs relatively rapidly following checkpoint blockade, with measurable increases in T-cell division rates observable within 24-48 hours of treatment initiation.

Mechanistically, the proliferation enhancement involves the restoration of T-cell receptor signal transduction pathways that had been dampened by PD-L1/PD-1 interactions. IN-1166 treatment allows for enhanced phosphorylation of key signaling intermediates in the T-cell receptor cascade, including increased activation of nuclear factor of activated T cells and enhanced expression of proliferation-associated genes [4]. The compound also facilitates the restoration of interleukin-2 production, which serves as a critical autocrine growth factor for T-cell expansion.

The temporal dynamics of T-cell proliferation recovery follow a characteristic pattern wherein initial restoration occurs within the first 24 hours, followed by sustained proliferative responses that can persist for several days after treatment. This extended proliferative window provides sufficient time for the generation of adequate numbers of effector T cells capable of mounting an effective anti-tumor immune response [8]. The proliferation dynamics also demonstrate specificity for tumor-reactive T-cell clones, suggesting that the reactivation process preferentially affects T cells that have been suppressed by tumor-associated PD-L1 expression.

Cytokine Secretion Profiles in Tumor Microenvironments

The modulation of cytokine secretion represents a critical component of the immune reactivation cascade initiated by IN-1166 treatment. Analysis of cytokine production profiles reveals a comprehensive restoration of effector T-cell function, with different cytokines demonstrating varying degrees of recovery sensitivity to checkpoint blockade [4]. Interleukin-2 emerges as the most sensitive cytokine to IN-1166 treatment, showing complete recovery to levels comparable to those observed in unstimulated T cells [4].

The cytokine secretion profile encompasses multiple functional categories of immune mediators. Pro-inflammatory cytokines, including tumor necrosis factor-alpha, demonstrate significant restoration following IN-1166 treatment, contributing to the generation of an inflammatory tumor microenvironment that facilitates immune cell infiltration and activation [4]. The restoration of tumor necrosis factor-alpha production is particularly important as this cytokine plays dual roles in promoting T-cell activation and inducing direct cytotoxic effects on tumor cells.

Interferon-gamma production shows partial recovery following IN-1166 treatment, representing the cytokine least sensitive to checkpoint blockade among those examined [4]. This differential sensitivity pattern suggests that distinct regulatory mechanisms control the production of different cytokines and that complete functional restoration may require combination therapeutic approaches. Nevertheless, the partial recovery of interferon-gamma production remains functionally significant as this cytokine plays crucial roles in enhancing major histocompatibility complex expression on tumor cells and promoting the activation of antigen-presenting cells.

Chemokine production profiles also undergo substantial modifications following IN-1166 treatment. Macrophage inflammatory protein-1β demonstrates restored expression levels, contributing to enhanced recruitment of immune effector cells to tumor sites [4]. This chemokine restoration is functionally significant as it facilitates the establishment of inflammatory infiltrates within tumor tissues and promotes the formation of organized immune structures that support sustained anti-tumor responses.

The production of cytotoxic mediators represents another important component of the restored cytokine profile. Granzyme B expression shows enhanced levels following IN-1166 treatment, reflecting the restoration of cytotoxic T lymphocyte function [4]. This restoration of cytotoxic capacity is essential for the direct elimination of tumor cells and represents a critical endpoint for successful immune checkpoint therapy. The enhanced granzyme B production correlates with improved tumor cell killing capacity and contributes to the overall therapeutic efficacy of the checkpoint blockade approach.

The temporal kinetics of cytokine restoration vary among different mediators, with some showing rapid recovery within hours of treatment while others require more extended time periods for complete restoration. This temporal variation reflects the complexity of the regulatory networks controlling cytokine production and suggests that optimal therapeutic benefit may require sustained checkpoint blockade to achieve complete functional recovery across all cytokine pathways.

Downstream Signaling Pathway Modulation

PI3K/AKT/mTOR Axis Regulation

The phosphatidylinositol-3-kinase/protein kinase B/mechanistic target of rapamycin signaling pathway represents a central regulatory axis that undergoes significant modulation following IN-1166-mediated PD-L1 inhibition. Under normal circumstances, PD-L1/PD-1 engagement actively suppresses PI3K/AKT signaling, leading to reduced T-cell survival and proliferation [9]. The mechanism of this suppression involves the recruitment of protein phosphatases that dephosphorylate key activation sites on PI3K and AKT, thereby attenuating the downstream signaling cascade that promotes cell survival and metabolic activation.

IN-1166 treatment effectively restores PI3K/AKT/mTOR pathway activity through multiple interconnected mechanisms. The primary mechanism involves the prevention of PD-1-mediated recruitment of phosphatase and tensin homolog and other negative regulatory phosphatases that normally suppress PI3K activation [9]. By blocking PD-L1/PD-1 interactions, IN-1166 allows for sustained PI3K activation and subsequent phosphorylation of AKT at both threonine 308 and serine 473 residues, which are required for full enzymatic activity.

The restoration of AKT signaling has profound downstream consequences for T-cell function and survival. Activated AKT promotes glucose uptake and glycolytic metabolism, providing the energetic resources necessary for T-cell activation and proliferation. Additionally, AKT signaling enhances protein synthesis through the activation of mTOR complex 1, which phosphorylates ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [10]. This enhanced protein synthesis capacity is essential for the production of effector molecules and the maintenance of activated T-cell phenotypes.

The mTOR component of this pathway demonstrates particular sensitivity to IN-1166-mediated restoration. Mechanistic target of rapamycin complex 1 activation leads to enhanced phosphorylation of downstream targets involved in protein synthesis, lipid synthesis, and cellular growth [9]. This metabolic reprogramming is crucial for supporting the energetic demands of activated T cells and facilitating their transition from a quiescent to an activated state. The restoration of mTOR signaling also promotes the expression of genes involved in effector T-cell function, including those encoding cytotoxic molecules and cytokines.

Experimental evidence demonstrates that combination treatment with IN-1166 and specific modulators of the PI3K/AKT/mTOR pathway can produce synergistic effects on T-cell activation. For example, combination treatment with the dual PI3K/mTOR inhibitor BEZ235 enhances the anti-tumor effects of IN-1166 by preventing compensatory activation of parallel survival pathways [9]. This finding suggests that optimal therapeutic efficacy may require careful modulation of multiple signaling pathways to achieve maximal T-cell reactivation while avoiding excessive cellular stress.

MAPK Pathway Crosstalk Mechanisms

The mitogen-activated protein kinase signaling pathway represents another critical regulatory network that undergoes significant modulation following IN-1166 treatment. The MAPK pathway, encompassing the classical extracellular signal-regulated kinase cascade, plays essential roles in T-cell activation, proliferation, and effector function [9] [11]. Under conditions of PD-L1/PD-1 engagement, MAPK signaling is actively suppressed through mechanisms involving the recruitment of dual-specificity phosphatases that dephosphorylate and inactivate key kinases in the cascade.

IN-1166-mediated PD-L1 inhibition results in enhanced MAPK pathway activation, as evidenced by increased phosphorylation of extracellular signal-regulated kinase 1 and 2 [9]. This restoration of MAPK signaling occurs through the relief of PD-1-mediated inhibitory signals that normally prevent sustained kinase activation. The enhanced ERK phosphorylation leads to increased nuclear translocation of these kinases and subsequent phosphorylation of transcription factors involved in T-cell activation and effector function.

The crosstalk between MAPK and PI3K/AKT pathways becomes particularly evident following IN-1166 treatment. These pathways demonstrate cooperative activation patterns, with enhanced signaling in one pathway facilitating activation of the other [9]. This cooperative relationship involves multiple points of intersection, including shared downstream targets and mutual regulation of pathway components. For example, activated AKT can phosphorylate and inactivate tuberous sclerosis complex 2, leading to enhanced mTOR activation, while activated ERK can phosphorylate and activate ribosomal protein S6 kinase 1, creating convergent signals for protein synthesis enhancement.

The MAPK pathway also demonstrates important connections to interferon signaling cascades that are modulated by IN-1166 treatment. The restoration of MAPK signaling facilitates enhanced responsiveness to interferon-gamma through pathways involving Janus kinase 1 and 2 activation and subsequent signal transducer and activator of transcription phosphorylation [11]. This enhanced interferon responsiveness contributes to increased expression of major histocompatibility complex molecules and other components of the antigen presentation machinery.

Cross-regulation between MAPK and other signaling pathways extends to the regulation of checkpoint receptor expression itself. Enhanced MAPK signaling can influence the expression of PD-1 and other inhibitory receptors through transcriptional mechanisms involving activator protein-1 transcription factors [11]. This creates a potential feedback loop wherein IN-1166 treatment not only blocks existing PD-L1/PD-1 interactions but may also modulate the expression levels of checkpoint components, potentially amplifying the therapeutic effects of the intervention.